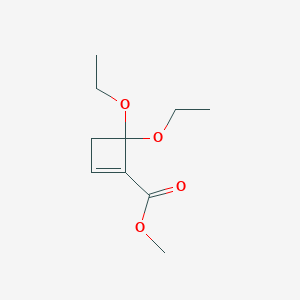
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is a chemical compound with the molecular formula C10H16O4 It is a derivative of cyclobutene, featuring two ethoxy groups and a carboxylate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate typically involves the reaction of cyclobutene with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Catalyst: Strong acids like sulfuric acid or hydrochloric acid
Solvent: Ethanol or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohol derivatives.
Substitution: Undergoes nucleophilic substitution reactions, especially at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutene derivatives
Applications De Recherche Scientifique
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate exerts its effects involves its reactive functional groups. The ethoxy groups and the carboxylate ester group can participate in various chemical reactions, making it a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4-dimethoxycyclobut-1-ene-1-carboxylate
- Methyl cyclobut-1-ene-1-carboxylate
Uniqueness
Methyl 4,4-diethoxycyclobut-1-ene-1-carboxylate is unique due to the presence of two ethoxy groups, which confer distinct chemical properties compared to its dimethoxy and unsubstituted counterparts
Propriétés
Numéro CAS |
78001-78-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4,4-diethoxycyclobutene-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-4-13-10(14-5-2)7-6-8(10)9(11)12-3/h6H,4-5,7H2,1-3H3 |
Clé InChI |
HAFDSUAODJKUIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CC=C1C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




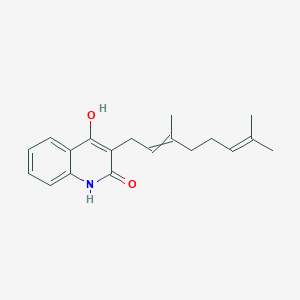
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
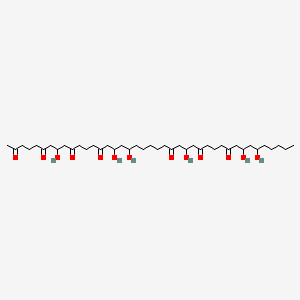
silane](/img/structure/B14454401.png)
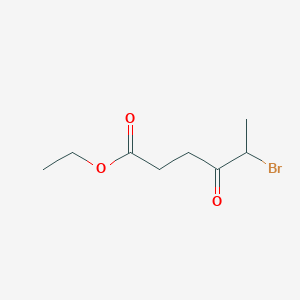
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
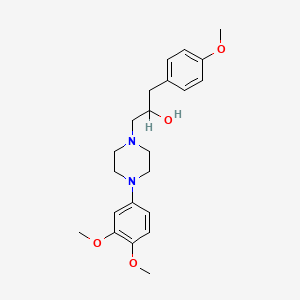

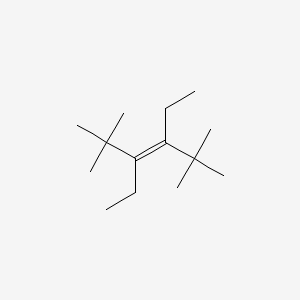

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
